Product packaging for 1,3-Cyclopentadiene, 1-(2-methylpropyl)(Cat. No.:CAS No. 188834-58-4)

1,3-Cyclopentadiene, 1-(2-methylpropyl)

Cat. No.: B12573170
CAS No.: 188834-58-4
M. Wt: 122.21 g/mol
InChI Key: GHJATKVLNMETBA-UHFFFAOYSA-N
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Description

Contextualizing 1,3-Cyclopentadiene, 1-(2-methylpropyl) within the Broader Field of Cyclopentadienyl (B1206354) Chemistry

1,3-Cyclopentadiene, 1-(2-methylpropyl) is an organic compound with the chemical formula C9H14. nist.gov It belongs to the class of substituted cyclopentadienes, where an isobutyl group (2-methylpropyl) is attached to one of the carbon atoms of the cyclopentadiene (B3395910) ring. While specific research on this particular molecule is not extensive, its chemical behavior and significance can be understood by examining the well-established principles of cyclopentadienyl chemistry.

Cyclopentadienes are notable for the acidity of the CH2 group, which, upon deprotonation, forms the aromatic cyclopentadienyl anion (Cp⁻). wikipedia.org This anion is a crucial ligand in organometallic chemistry, famously found in the sandwich compound ferrocene (B1249389), Fe(C₅H₅)₂. wikipedia.org The introduction of substituents, such as the 2-methylpropyl group, onto the cyclopentadiene ring significantly influences the steric and electronic properties of both the diene and its corresponding anion. These modifications, in turn, affect the structure, stability, and reactivity of the resulting organometallic complexes. numberanalytics.com

The isobutyl group in 1,3-Cyclopentadiene, 1-(2-methylpropyl) is an alkyl substituent. Alkyl groups are known to influence the electron density of the ring system to which they are attached. rsc.org This electronic effect, combined with the steric bulk of the isobutyl group, can impact the molecule's reactivity in various chemical transformations, including Diels-Alder reactions and its propensity to dimerize. nih.gov

Compound Properties: 1,3-Cyclopentadiene, 1-(2-methylpropyl)
IUPAC Name 1-(2-methylpropyl)cyclopenta-1,3-diene
Molecular Formula C9H14 nist.gov
Molecular Weight 122.2075 g/mol nist.gov
CAS Number 188834-58-4 epa.gov
InChI Key GHJATKVLNMETBA-UHFFFAOYSA-N nist.gov

Academic Significance of Alkyl-Substituted Cyclopentadienes as Reactive Intermediates and Precursors

Alkyl-substituted cyclopentadienes are of significant academic interest primarily due to their role as precursors to a vast array of organometallic complexes. acs.org The nature of the alkyl group can be tailored to fine-tune the properties of the resulting metal complexes, which are widely used as catalysts in various industrial and academic settings, including olefin polymerization. numberanalytics.com

These compounds also serve as valuable reactive intermediates in organic synthesis. Cyclopentadienes are highly reactive dienes in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. nih.gov The substitution pattern on the cyclopentadiene ring can influence the stereoselectivity and regioselectivity of these cycloaddition reactions.

Furthermore, substituted cyclopentadienes are known to undergo dimerization at room temperature. wikipedia.org This process is a classic example of a Diels-Alder reaction where one molecule of the diene acts as the diene and another acts as the dienophile. The rate of this dimerization is sensitive to the nature and position of the substituents on the ring. nih.gov For instance, bulky substituents can hinder the dimerization process, making the monomeric form more stable and easier to handle.

Overview of Research Directions for Dienyl and Cyclopentadienyl Systems

Current research in the field of dienyl and cyclopentadienyl systems is vibrant and multifaceted. A significant area of focus is the development of new catalytic applications for organometallic complexes derived from substituted cyclopentadienes. numberanalytics.com This includes the design of catalysts with enhanced activity, selectivity, and stability for processes such as hydrogenation, C-H activation, and cross-coupling reactions. researchgate.net

Another burgeoning research direction is the use of cyclopentadienyl complexes in materials science. numberanalytics.com Scientists are exploring their potential in the development of novel materials with interesting electronic, magnetic, and optical properties. For example, some cyclopentadienyl complexes exhibit luminescence, making them candidates for applications in optoelectronic devices. numberanalytics.com

The synthesis of chiral cyclopentadienyl ligands for asymmetric catalysis is also a major research thrust. researchgate.net By creating chiral environments around a metal center, these ligands can induce high levels of enantioselectivity in chemical reactions, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules.

Moreover, there is ongoing interest in understanding the fundamental aspects of bonding and reactivity in these systems. Theoretical and computational studies, in conjunction with experimental work, continue to provide deeper insights into the nature of the metal-ligand interactions and the mechanisms of the reactions they mediate. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B12573170 1,3-Cyclopentadiene, 1-(2-methylpropyl) CAS No. 188834-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188834-58-4

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-(2-methylpropyl)cyclopenta-1,3-diene

InChI

InChI=1S/C9H14/c1-8(2)7-9-5-3-4-6-9/h3-5,8H,6-7H2,1-2H3

InChI Key

GHJATKVLNMETBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC1

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1,3 Cyclopentadiene, 1 2 Methylpropyl

Diels-Alder Cycloaddition Reactions Involving 1,3-Cyclopentadiene, 1-(2-methylpropyl)

As a substituted cyclopentadiene (B3395910), the compound is a highly reactive diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The cyclopentadiene ring is conformationally locked in the s-cis geometry required for the reaction, contributing to its high reactivity compared to acyclic dienes that must adopt this conformation. msu.edulibretexts.org

The Diels-Alder reaction is renowned for its high degree of stereospecificity and stereoselectivity. libretexts.orgyoutube.com In reactions involving 1,3-cyclopentadiene, 1-(2-methylpropyl), several stereochemical outcomes must be considered.

Endo/Exo Selectivity: When this diene reacts with a substituted dienophile, the substituent on the dienophile can be oriented either toward the diene's π-system (endo position) or away from it (exo position) in the bicyclic product. Typically, the endo adduct is formed faster and is considered the kinetic product. masterorganicchemistry.com This preference is often explained by secondary orbital interactions between the substituent on the dienophile and the developing π-bond system of the diene.

Syn/Anti Facial Selectivity: The substituent at the C5 position of the cyclopentadiene ring (the 1-(2-methylpropyl) group) directs the dienophile to one of the two faces of the diene. The dienophile can add to the same face as the substituent (syn addition) or to the opposite face (anti addition). For 5-alkyl-substituted cyclopentadienes, where the substituent is an electron-donating group, the reaction generally favors the formation of the anti adduct. escholarship.org This is because electron-donating groups can pre-distort the cyclopentadiene ring in a way that favors the anti cycloaddition pathway to maximize stabilizing hyperconjugative interactions. escholarship.org

Regioselectivity: When both the diene and the dienophile are unsymmetrical, the issue of regioselectivity arises. For normal-electron-demand Diels-Alder reactions, where the diene has an electron-donating group (like the 1-(2-methylpropyl) group) and the dienophile has an electron-withdrawing group, the "ortho" and "para" isomers are generally favored, as predicted by resonance arguments and frontier molecular orbital theory. youtube.com

The stereochemistry of the dienophile is always retained in the product; a cis-dienophile will yield a cis-substituted product, and a trans-dienophile will result in a trans-substituted product. libretexts.org

The Diels-Alder reaction is subject to both kinetic and thermodynamic control. masterorganicchemistry.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation. The adduct with the lower activation energy will be the major product. For most Diels-Alder reactions involving cyclopentadiene, the endo product is the kinetic product due to a more stable transition state. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible, a process known as the retro-Diels-Alder reaction. msu.edumasterorganicchemistry.com Under these conditions, an equilibrium is established between the reactants and the products. The product distribution will then reflect the thermodynamic stability of the adducts. The exo adduct is generally more stable due to reduced steric hindrance and is therefore the favored thermodynamic product. masterorganicchemistry.com

The exothermic nature of the Diels-Alder reaction is a result of converting two weaker π-bonds into two stronger σ-bonds. msu.edu However, this is counteracted by a large negative entropy change, as two molecules combine to form one, imposing more order on the system. msu.edu

Table 1: General Thermodynamic Parameters for Diels-Alder Dimerization of Cyclopentadiene

Parameter Value Significance
ΔHº ~ -18 kcal/mol The reaction is exothermic, driven by the formation of more stable σ-bonds. msu.edu
ΔSº ~ -34 cal/mol·K The reaction leads to a decrease in entropy (more ordered system). msu.edu
ΔGº Exergonic At room temperature, the reaction is spontaneous and favors the dimer product. msu.edu

Note: Data is for the dimerization of unsubstituted cyclopentadiene and serves as an illustrative example.

The 1-(2-methylpropyl) group is an electron-donating alkyl group, which influences the reactivity and selectivity of the diene.

Reactivity: In a normal-electron-demand Diels-Alder reaction, electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO energy gap between the diene and an electron-deficient dienophile, leading to a faster reaction rate compared to unsubstituted cyclopentadiene. libretexts.orgyoutube.com

Selectivity: As an electron-donating group, the 1-(2-methylpropyl) substituent favors anti-facial selectivity in the formation of the Diels-Alder adduct. escholarship.org This directing effect arises from the substituent's influence on the ground-state geometry of the diene ring, which lowers the activation barrier for the anti approach of the dienophile. escholarship.org

Deprotonation and Anion Chemistry of 1,3-Cyclopentadiene, 1-(2-methylpropyl)

A key feature of cyclopentadiene and its derivatives is the notable acidity of the methylene (B1212753) (CH₂) protons.

Cyclopentadiene is unusually acidic for a hydrocarbon, with a pKa of about 16. This acidity stems from the exceptional stability of its conjugate base, the cyclopentadienyl (B1206354) anion. quora.comquora.com Upon deprotonation, the carbon atom rehybridizes from sp³ to sp², and the resulting lone pair of electrons occupies a p-orbital. quora.com This creates a cyclic, planar, conjugated system with 6 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). quora.comstackexchange.com The negative charge is delocalized over all five carbon atoms, greatly stabilizing the anion.

The presence of the 1-(2-methylpropyl) substituent affects this acidity. Alkyl groups are weakly electron-donating through an inductive effect. This electron-donating nature tends to destabilize an anionic center. Consequently, 1,3-cyclopentadiene, 1-(2-methylpropyl) is expected to be slightly less acidic than unsubstituted cyclopentadiene, meaning it has a slightly higher pKa.

Table 2: Comparison of Acidity for Cyclopentadiene and Related Hydrocarbons

Compound pKa (approximate) Reason for Acidity/Lack Thereof
Cyclopentane (B165970) ~50 No resonance stabilization of the anion.
Cyclopentene ~44 Some stabilization from the adjacent double bond.
Cyclopentadiene ~16 Conjugate base is aromatic and highly stable. quora.com
Indene ~20 Aromatic stabilization is shared with a benzene (B151609) ring.
Fluorene ~23 Aromatic stabilization is shared with two benzene rings.

Note: This table provides context for the unique acidity of the cyclopentadiene ring system.

The 1-(2-methylpropyl)cyclopentadienyl anion is a potent carbon-based nucleophile. Once formed by deprotonation with a suitable base (e.g., sodium hydride, organolithium reagents), it can participate in a variety of synthetic transformations.

Common reactions include:

Nucleophilic Substitution: The anion readily reacts with alkyl halides in S_N2-type reactions to form new C-C bonds, leading to the synthesis of more complex substituted cyclopentadiene derivatives. encyclopedia.pub

Acylation: Reaction with acyl chlorides or anhydrides yields acyl-substituted cyclopentadienes. encyclopedia.pub

Formation of Organometallic Complexes: The most significant use of cyclopentadienyl anions in synthesis is their reaction with metal salts to form organometallic compounds. nitrkl.ac.in The 1-(2-methylpropyl)cyclopentadienyl anion can act as a ligand (often denoted Cp') to form a wide range of "sandwich" or "half-sandwich" complexes with transition metals. These complexes are crucial in catalysis, materials science, and bioorganometallic chemistry. nitrkl.ac.in The steric bulk and electronic properties of the isobutyl group can be used to fine-tune the properties of the resulting metal complex, influencing its solubility, stability, and catalytic activity.

Isomerization Pathways and Fluxionality of 1,3-Cyclopentadiene, 1-(2-methylpropyl)

Substituted cyclopentadienes, including 1,3-cyclopentadiene, 1-(2-methylpropyl), exhibit a dynamic character due to the facile migration of substituents around the five-membered ring. This fluxionality is primarily governed by a series of pericyclic reactions known as sigmatropic rearrangements.

Elucidation ofnih.govrsc.org-Sigmatropic Hydrogen Shifts

The principal mechanism for the isomerization of 1,3-cyclopentadiene, 1-(2-methylpropyl) involves a series of nih.govrsc.org-sigmatropic hydrogen shifts. figshare.comyoutube.com In this thermally allowed pericyclic reaction, a hydrogen atom migrates from one carbon atom to a new position five atoms away. figshare.comyoutube.com This process occurs suprafacially, meaning the hydrogen atom remains on the same face of the cyclopentadienyl ring throughout the migration. figshare.comresearchgate.net

The presence of the isobutyl group influences the rate of these shifts. Generally, alkyl substitution on the cyclopentadiene ring can affect the energy barrier of the transition state for the hydrogen shift. nih.gov For instance, studies on methyl-substituted cyclopentadienes have shown that substitution at the 1-position can slow the rate of the nih.govrsc.org-hydrogen shift compared to the unsubstituted cyclopentadiene. nih.gov

Dynamic Behavior and Interconversion of Regioisomers

The sequential nih.govrsc.org-hydrogen shifts lead to the interconversion of the three possible regioisomers of isobutylcyclopentadiene: 1-(2-methylpropyl)-, 2-(2-methylpropyl)-, and 5-(2-methylpropyl)-1,3-cyclopentadiene. At room temperature, a sample of any single regioisomer will equilibrate to a mixture of all three. This dynamic equilibrium is a hallmark of substituted cyclopentadienes and is readily observed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which would show time-averaged signals or distinct signals for each isomer depending on the temperature and the timescale of the experiment. google.com

The equilibrium distribution of these regioisomers is influenced by their relative thermodynamic stabilities. Typically, the isomer with the substituent at the 5-position (an sp³-hybridized carbon) is a significant component of the mixture, alongside the isomers where the substituent is on the diene portion of the ring.

Electrophilic and Radical Reactions of 1,3-Cyclopentadiene, 1-(2-methylpropyl)

The conjugated double bonds in 1,3-cyclopentadiene, 1-(2-methylpropyl) make it susceptible to attack by both electrophiles and radicals. The isobutyl group plays a crucial role in directing the regiochemical outcome of these reactions.

In electrophilic additions, such as the addition of hydrogen halides (HX), the reaction proceeds via the formation of a carbocation intermediate. libretexts.orgopenstax.org The initial protonation of the diene can occur at different positions, but the most stable carbocation will be preferentially formed. For 1-(2-methylpropyl)-1,3-cyclopentadiene, protonation will lead to a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack of the nucleophile (X⁻) can then occur at either of the carbons sharing the positive charge, leading to a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The electron-donating nature of the isobutyl group will favor the formation of a carbocation intermediate where the positive charge is stabilized by both resonance and the inductive effect of the alkyl group.

Radical reactions, such as radical halogenation, also proceed via intermediates. The reaction is typically initiated by the homolytic cleavage of the halogen molecule, often induced by UV light or heat, to generate halogen radicals. youtube.comyoutube.comyoutube.com These radicals can then abstract a hydrogen atom from the cyclopentadiene ring or add to one of the double bonds. The allylic positions of the cyclopentadiene ring are particularly susceptible to hydrogen abstraction, leading to the formation of a resonance-stabilized cyclopentadienyl radical. The subsequent reaction of this radical with a halogen molecule propagates the chain reaction and results in the formation of a halogenated product. youtube.comyoutube.com

Computational Insights into Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms, transition state structures, and energetics of the reactions involving 1,3-cyclopentadiene, 1-(2-methylpropyl). fiveable.me

For the nih.govrsc.org-sigmatropic hydrogen shifts, DFT calculations can model the transition state geometry and determine the activation energy for the rearrangement. rsc.org These calculations can help to quantify the electronic effect of the isobutyl substituent on the reaction barrier and predict the relative stabilities of the different regioisomers.

In the context of electrophilic additions, computational studies can elucidate the structures and relative energies of the possible carbocation intermediates and the transition states leading to the 1,2- and 1,4-addition products. chemrxiv.org This allows for a prediction of the product distribution under kinetic and thermodynamic control. The table below, based on computational studies of related systems, illustrates the type of energetic data that can be obtained.

Table 1: Calculated Activation Energies for Electrophilic Addition to a Substituted Diene (Analogous System) This table presents hypothetical data for an analogous system to illustrate the type of information gained from computational studies, as specific data for 1,3-Cyclopentadiene, 1-(2-methylpropyl) is not readily available.

Reaction PathwayIntermediateActivation Energy (kcal/mol)
Protonation at C1Tertiary Allylic Carbocation15.2
Protonation at C4Secondary Allylic Carbocation18.5

Similarly, DFT calculations can be employed to model the transition states of radical abstraction and addition reactions, providing insights into the regioselectivity observed in these processes. The calculated energies can help to explain why certain products are favored over others.

Organometallic Chemistry and Coordination Complexes of 1,3 Cyclopentadiene, 1 2 Methylpropyl

Synthesis of Metal-Cyclopentadienyl Complexes with 1,3-Cyclopentadiene, 1-(2-methylpropyl) as Ligand

The synthesis of metal-cyclopentadienyl complexes, including those with the 1-(2-methylpropyl)cyclopentadienyl ligand, typically follows well-established synthetic routes developed for unsubstituted and other substituted cyclopentadienyl (B1206354) systems. The most common method involves the reaction of a metal halide with an alkali metal salt of the cyclopentadienide (B1229720) anion.

The general synthetic pathway proceeds as follows:

Deprotonation of the Diene: The acidic nature of the C-H bonds in the cyclopentadiene (B3395910) ring allows for deprotonation by a strong base. For 1,3-Cyclopentadiene, 1-(2-methylpropyl), this is typically achieved by reacting it with an alkali metal, such as sodium metal, or a strong base like n-butyllithium (n-BuLi), to form the corresponding sodium or lithium 1-(2-methylpropyl)cyclopentadienide salt.

Salt Metathesis Reaction: The resulting alkali metal salt is then reacted with a suitable metal halide, such as titanium tetrachloride (TiCl₄) or zirconium tetrachloride (ZrCl₄), in an appropriate solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.org This salt metathesis reaction leads to the formation of the desired metal-cyclopentadienyl complex and an alkali metal halide byproduct, which can be removed by filtration. wordpress.com

A representative reaction for the synthesis of a bis[1-(2-methylpropyl)cyclopentadienyl]metal dichloride complex (a metallocene) is shown below:

2 Na[C₅H₄(CH₂CH(CH₃)₂)] + MCl₄ → [η⁵-C₅H₄(CH₂CH(CH₃)₂)]₂MCl₂ + 2 NaCl (where M = Ti, Zr, Hf)

This method is highly versatile and has been used to synthesize a wide variety of metallocene dichlorides. wordpress.comchemicalbook.comchemicalbook.com Alternative methods, such as reacting the cyclopentadiene derivative directly with the metal halide in the presence of a non-nucleophilic base like diethylamine, have also been reported for related systems. chemicalbook.com The synthesis of "piano stool" complexes, which have the formulation CpMLn (where n=2, 3, or 4), can also be achieved using similar stoichiometric approaches. libretexts.org

Electronic and Steric Influence of the 1-(2-methylpropyl) Substituent on Metal Coordination and Stability

Electronic Influence: The isobutyl group is an alkyl substituent, which is generally considered to be electron-donating through an inductive effect. This increased electron density on the cyclopentadienyl ring enhances its ability to donate to the metal center. In the context of molecular orbital theory for metallocenes, this increased donation can affect the energy levels of the metal-ligand bonding orbitals. libretexts.org For osmium complexes, it has been shown that more strongly donating cyclopentadienyl ligands can influence the equilibrium between different tautomeric forms of the complex. illinois.edu While the isobutyl group is electron-donating, its effect is generally less pronounced than that of more electron-rich substituents or ligands with direct heteroatom attachments.

Steric Influence: Steric hindrance is a critical factor in determining the geometry and stability of organometallic complexes. illinois.edunih.gov The 1-(2-methylpropyl) group introduces moderate steric bulk near the metal center. This bulk can influence several aspects of the complex:

Coordination Geometry: The steric demand of the substituent can affect the angles between the ligands, such as the Cl-M-Cl angle in a bent metallocene dichloride. wikipedia.org

Reactivity: The steric environment created by the substituent can dictate the accessibility of substrates to the metal center, which is a crucial factor in catalytic applications.

The balance between these electronic and steric effects allows for the fine-tuning of the properties of the metal complex for specific applications.

Structural Analysis of Organometallic Complexes Derived from 1,3-Cyclopentadiene, 1-(2-methylpropyl)

The precise three-dimensional arrangement of atoms in an organometallic complex is fundamental to understanding its reactivity. X-ray crystallography and various spectroscopic techniques are the primary tools used for this structural elucidation.

Key structural features that would be determined by X-ray diffraction include:

M-Cp(centroid) distance: The distance from the metal center to the center of the cyclopentadienyl rings.

Cp(centroid)-M-Cp(centroid) angle: In bent metallocenes like Cp₂ZrCl₂, this angle is typically around 128°. wikipedia.org

M-Cl bond lengths: For titanocene (B72419) dichloride, the Ti-Cl distance is approximately 2.37 Å. wikipedia.org

Cl-M-Cl bond angle: This angle is sensitive to the steric and electronic properties of the Cp ligands and is about 97.1° in zirconocene (B1252598) dichloride and 95° in titanocene dichloride. wikipedia.orgwikipedia.org

The isobutyl substituent would likely influence these parameters. For instance, steric repulsion between the two isobutyl-substituted rings could lead to a slight increase in the Cp-M-Cp angle compared to the unsubstituted analogue. X-ray studies on complexes with other substituted Cp ligands have been crucial in establishing these structure-property relationships. duke.edunih.govmdpi.com

ParameterTypical Value in Cp₂MCl₂Expected Influence of 1-(2-methylpropyl) Substituent
M-Cp(centroid) distance ~2.0-2.2 ÅMinor change, potentially slight increase
Cp-M-Cp angle ~128-132°Potential slight increase due to steric hindrance
M-Cl bond length ~2.3-2.4 ÅMinor change, influenced by electronic effects
Cl-M-Cl bond angle ~95-97°Potential minor change due to steric interactions

Note: The table presents generalized values for Group 4 metallocenes (M=Ti, Zr) and qualitative predictions.

Spectroscopic methods are invaluable for characterizing complexes in solution and providing insights into ligand-metal bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for characterizing diamagnetic cyclopentadienyl complexes. Protons on the substituted Cp ring would exhibit characteristic chemical shifts. The protons of the isobutyl group would appear in the aliphatic region of the spectrum, while the protons on the cyclopentadienyl ring would typically resonate in the range of 4-7 ppm, with the exact shifts depending on the specific metal and coordination environment. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of ligand-metal coordination. For example, in metal carbonyl complexes containing a 1-(2-methylpropyl)cyclopentadienyl ligand, the electron-donating nature of the ligand would lead to a decrease in the C-O stretching frequencies (ν(CO)) compared to an unsubstituted Cp complex. This is because the more electron-rich metal engages in stronger back-bonding with the carbonyl ligands, weakening the C-O bond. mdpi.com In complexes containing other functional groups, shifts in their characteristic IR absorptions upon coordination can also be observed. kpi.ua

Catalytic Applications of Metal-Cyclopentadienyl Complexes Incorporating 1,3-Cyclopentadiene, 1-(2-methylpropyl)

Metallocenes, particularly those of Group 4 metals (titanium and zirconium), are renowned for their role as pre-catalysts in various organic transformations, most notably in olefin polymerization. nih.govnouryon.com The structure and reactivity of the catalyst can be precisely controlled by the substituents on the cyclopentadienyl ligands.

Complexes featuring the 1-(2-methylpropyl)cyclopentadienyl ligand are expected to be active in homogeneous catalysis. uio.no The combination of the ligand's electronic and steric properties would influence the catalyst's activity, selectivity, and the properties of the resulting products.

Olefin Polymerization: When activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), zirconocene and titanocene dichlorides become highly active catalysts for ethylene (B1197577) and propylene (B89431) polymerization. nih.govrsc.org Research on related systems has shown that:

Polymer Molecular Weight: The steric bulk of the ligands plays a role in the rate of chain termination relative to propagation. Bulkier ligands can hinder chain transfer reactions, often leading to polymers with higher molecular weights. nih.govrsc.org The moderate steric profile of the isobutyl group would contribute to this effect.

Asymmetric Catalysis Mediated by Chiral Derivatives

The development of chiral metallocene catalysts for asymmetric synthesis is a cornerstone of modern organometallic chemistry. nih.gov These catalysts, often featuring C2-symmetric or C1-symmetric ligand frameworks, are designed to create a chiral environment around the metal center, enabling the stereoselective transformation of prochiral substrates. nih.gov This is typically achieved by introducing chirality on the cyclopentadienyl ring itself or through a chiral ansa-bridge connecting the two cyclopentadienyl rings.

However, there is no specific information in the scientific literature regarding the synthesis or application of chiral derivatives of 1,3-Cyclopentadiene, 1-(2-methylpropyl)- in asymmetric catalysis. While it is theoretically possible to synthesize chiral metallocenes incorporating this ligand, for instance, by introducing a second stereocenter on the isobutyl group or by creating a chiral ansa-metallocene, no such studies have been reported. Therefore, no research findings or data on their efficacy in asymmetric reactions can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Cyclopentadiene, 1 2 Methylpropyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a powerful tool for investigating the dynamic processes and conformational preferences in molecules like 1-isobutyl-1,3-cyclopentadiene. Variable-temperature NMR experiments are particularly insightful. researchgate.netilpi.com

The 1-(2-methylpropyl) substituent introduces conformational complexity due to rotation around the C-C single bonds. The orientation of the isobutyl group relative to the cyclopentadiene (B3395910) ring is not fixed and exists as an equilibrium of different rotamers.

Detailed Research Findings: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons and thus deduce the preferred conformations. Theoretical calculations, often performed alongside experimental work, help to determine the relative energies of different staggered conformations of the isobutyl group. researchgate.net The rotation around the bond connecting the isobutyl group to the ring is generally rapid on the NMR timescale at room temperature, resulting in time-averaged signals. However, at lower temperatures, the rotation can be slowed, potentially allowing for the observation of individual rotamers.

Table 1: Predicted ¹H NMR Chemical Shifts and Conformational Data Note: This table represents typical predicted values for educational purposes, as specific experimental data for this exact compound under varying conditions is not readily available in public literature. Actual values can vary based on solvent and temperature.

ProtonTypical Chemical Shift (δ, ppm)Conformational Insight
Ring vinyl (C2-H, C3-H)6.0 - 6.5Shifts are sensitive to the electronic effects of the alkyl group.
Ring vinyl (C4-H)~6.4Coupling patterns reveal connectivity.
Ring allylic (C5-H₂)~2.9These protons are diastereotopic due to the chiral center at C1.
Ring methine (C1-H)~2.5 - 3.0Its coupling with the adjacent CH₂ group of the isobutyl substituent provides conformational information.
Isobutyl CH₂~1.5 - 1.9Diastereotopic protons; their coupling constants (³JHH) with the C1-H and isobutyl CH proton are dependent on the dihedral angle, allowing for rotamer population analysis.
Isobutyl CH~1.7 - 2.1Central to the substituent's conformation.
Isobutyl CH₃~0.9Two distinct methyl groups, often appearing as a doublet.

Substituted cyclopentadienes exhibit a dynamic process known as sigmatropic rearrangement, where the substituent migrates around the ring. wikipedia.org This results in a mixture of tautomers (isomers that differ in the position of a proton and a double bond). For 1-(2-methylpropyl)-1,3-cyclopentadiene, this involves the isobutyl group shifting its position.

Detailed Research Findings: At low temperatures, the migration of the isobutyl group is slow on the NMR timescale, and distinct signals for the 1-isobutyl, 2-isobutyl, and 5-isobutyl tautomers can be observed. As the temperature is increased, the rate of this researchgate.netoup.com-sigmatropic shift increases. wikipedia.org This causes the NMR signals to broaden, coalesce, and eventually sharpen into a time-averaged spectrum at higher temperatures, where the different positions on the ring become chemically equivalent. ilpi.com The activation energy for this fluxional process can be determined by analyzing the line shapes of the NMR spectra at different temperatures. researchgate.net Studies on similar alkylated cyclopentadienes have shown that these rearrangements are common and their dynamics can be precisely quantified. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Electronic State Analysis

Table 2: Characteristic Vibrational Frequencies Note: These are typical frequency ranges. Specific values for 1-(2-methylpropyl)-1,3-cyclopentadiene may vary.

Vibrational ModeTypical IR/Raman Frequency (cm⁻¹)Assignment
C-H stretch (sp² C-H)3100 - 3000Vinyl protons on the cyclopentadiene ring.
C-H stretch (sp³ C-H)3000 - 2850Aliphatic protons of the isobutyl group and the C5 position of the ring. libretexts.org
C=C stretch1650 - 1550Conjugated double bonds of the diene system.
CH₂ bend (scissoring)~1465Methylene (B1212753) group at the C5 position of the ring and in the isobutyl group.
CH₃ bend (asymmetric/symmetric)~1450 and ~1370Methyl groups of the isobutyl substituent.
C-H out-of-plane bend1000 - 650Characteristic of the substitution pattern on the double bonds.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. Beyond identification, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments reveal the intrinsic stability of different parts of the molecule and the mechanisms by which it breaks apart upon ionization.

Detailed Research Findings: In the mass spectrum of 1-isobutyl-1,3-cyclopentadiene, the molecular ion (M⁺) would be prominent. A very common fragmentation pathway for alkyl-substituted cyclic compounds is the loss of the alkyl substituent. In this case, the loss of the isobutyl group (C₄H₉, mass 57) would lead to a major fragment ion at m/z corresponding to the cyclopentadienyl (B1206354) cation (C₅H₅⁺, m/z 65). Another likely fragmentation is the loss of a methyl group (CH₃, mass 15) from the isobutyl chain, leading to a fragment at [M-15]⁺. A McLafferty-type rearrangement could also occur, involving the transfer of a gamma-hydrogen from the isobutyl group to the cyclopentadiene ring, followed by the elimination of isobutylene (B52900) (C₄H₈, mass 56), resulting in a fragment at m/z 66, corresponding to the cyclopentadiene radical cation.

Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation

m/z (Exact Mass)Proposed Fragment FormulaProposed Fragmentation Pathway
122.1096[C₉H₁₄]⁺Molecular Ion (M⁺)
107.0861[C₈H₁₁]⁺Loss of a methyl radical (•CH₃) from the isobutyl group.
79.0548[C₆H₇]⁺Loss of a propyl radical (•C₃H₇).
66.0469[C₅H₆]⁺•McLafferty rearrangement with loss of isobutylene.
65.0391[C₅H₅]⁺Loss of the isobutyl radical (•C₄H₉).

X-ray Crystallography of Crystalline Derivatives or Complexes

While 1-isobutyl-1,3-cyclopentadiene is a liquid at room temperature, its structural features can be precisely determined by forming crystalline derivatives, most commonly organometallic complexes. Deprotonation of the parent compound yields the isobutylcyclopentadienyl (i-BuCp) anion, which serves as a versatile ligand in organometallic chemistry.

Detailed Research Findings: X-ray diffraction studies on metal complexes containing the i-BuCp ligand, such as ferrocene (B1249389) or titanocene (B72419) derivatives, provide definitive information on bond lengths and angles. mdpi.comjocpr.com These crystal structures would reveal the exact geometry of the five-membered ring when coordinated to a metal, showing nearly equal C-C bond lengths characteristic of an aromatic cyclopentadienyl anion. scirp.org Furthermore, the structure would show the precise bond lengths and angles within the isobutyl group and its orientation relative to the plane of the ring in the solid state. mdpi.com In some cases, the crystal packing can be influenced by intermolecular interactions, which can also be analyzed. mdpi.com

Advanced Rotational Spectroscopy for Precise Molecular Structure Determination

Rotational spectroscopy, often conducted in the microwave region, measures the transition energies between rotational quantum states of a molecule in the gas phase. This technique can provide exceptionally precise molecular structures with bond lengths and angles determined to a high degree of accuracy.

Detailed Research Findings: While data for 1-isobutyl-1,3-cyclopentadiene itself is not prominent, extensive rotational spectroscopy studies have been performed on the parent cyclopentadiene (c-C₅H₆) and its isotopologues. arxiv.orgarxiv.org These studies have yielded a precise semi-experimental equilibrium structure for the fundamental ring. arxiv.org For a derivative like 1-isobutyl-1,3-cyclopentadiene, rotational spectroscopy would be a relevant and powerful technique. It would allow for the determination of the rotational constants (A, B, C), from which the molecule's moments of inertia can be calculated. By analyzing the spectra of different isotopically substituted versions of the molecule (e.g., containing ¹³C), a complete and unambiguous determination of the gas-phase structure of the dominant tautomer and its conformers could be achieved. oup.comuni-koeln.de The technique is also sensitive enough to distinguish between different conformers of the isobutyl group if their energy difference is not too large.

Theoretical and Computational Investigations of 1,3 Cyclopentadiene, 1 2 Methylpropyl

Quantum Chemical Analysis of Electronic Structure and Molecular Orbitals

Quantum chemical methods are instrumental in elucidating the electronic structure of molecules. For 1,3-Cyclopentadiene, 1-(2-methylpropyl), analysis of its molecular orbitals (MOs), particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. mnstate.edu

The conjugated π-system of the cyclopentadiene (B3395910) ring is composed of four π-electrons, leading to a set of four π molecular orbitals (ψ1, ψ2, ψ3, ψ4). In the ground state, the four electrons occupy the two lowest energy bonding orbitals, ψ1 and ψ2. youtube.com Therefore, ψ2 serves as the HOMO, and the lowest energy antibonding orbital, ψ3, serves as the LUMO. The energy and spatial distribution of these orbitals are key to the molecule's chemical behavior, especially in cycloaddition reactions. youtube.commasterorganicchemistry.com

The introduction of a 1-(2-methylpropyl) group, an electron-donating alkyl substituent, perturbs the electronic structure of the parent cyclopentadiene ring. This substituent introduces a positive inductive effect (+I), which increases the electron density in the ring. This effect raises the energy of the molecular orbitals, particularly the HOMO. mdpi.com A higher energy HOMO indicates that the molecule is more nucleophilic and a better electron donor in reactions like the Diels-Alder reaction. mnstate.eduubc.ca The LUMO energy is also slightly affected, but the primary influence of an alkyl group is on the HOMO. umn.edu

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate the energies and visualize the shapes of these orbitals. rsc.orgrsc.org The table below presents hypothetical, yet representative, HOMO and LUMO energy values for 1,3-Cyclopentadiene and its 1-(2-methylpropyl) substituted derivative, calculated at a B3LYP/6-31G* level of theory, illustrating the effect of the alkyl substituent.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1,3-Cyclopentadiene-6.350.857.20
1,3-Cyclopentadiene, 1-(2-methylpropyl)-6.100.957.05

This interactive table shows that the electron-donating (2-methylpropyl) group raises the HOMO energy and slightly raises the LUMO energy, resulting in a smaller HOMO-LUMO gap, which generally correlates with higher reactivity in pericyclic reactions.

Computational Modeling of Conformational Landscapes and Isomer Stability

The 1-(2-methylpropyl) substituent introduces conformational flexibility to the molecule. Computational modeling is essential for exploring the potential energy surface to identify stable conformers and the energy barriers between them. The rotation around the C1-C(isobutyl) single bond is the primary source of conformational isomerism.

Furthermore, the position of the double bonds in the cyclopentadiene ring can vary, leading to different constitutional isomers: 1-substituted, 2-substituted, and 5-substituted 1,3-cyclopentadienes. The 5-substituted isomer, where the substituent is on the sp³-hybridized carbon, is often in equilibrium with the 1- and 2-substituted isomers through a series of nih.govacs.org-hydride shifts. These isomers can be computationally modeled to determine their relative stabilities. nist.gov Generally, alkyl-substituted 1,3-cyclopentadienes favor isomers where the substituent is attached to a vinylic position (C1 or C2) due to hyperconjugation.

DFT calculations can predict the relative energies of these isomers and the transition states for their interconversion. mdpi.com The isobutyl group itself has multiple rotational conformers that further complicate the landscape. Studies on similar substituted cyclopentanes reveal that the ring exists in a perpetual state of dynamic motion, often described as pseudorotation. acs.org

IsomerRelative Energy (kJ/mol) (Hypothetical)Boltzmann Population at 298 K (%)
1-(2-methylpropyl)-1,3-cyclopentadiene0.0~65
2-(2-methylpropyl)-1,3-cyclopentadiene1.5~30
5-(2-methylpropyl)-1,3-cyclopentadiene8.0~5

This interactive table presents a hypothetical energy landscape for the isomers of (2-methylpropyl)cyclopentadiene. The 1-substituted isomer is typically the most stable, followed closely by the 2-substituted isomer, while the 5-substituted isomer is significantly less stable.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Substituted cyclopentadienes are classic dienes for the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. meta-synthesis.com Computational methods like ab initio calculations and DFT are powerful tools for studying the mechanisms, stereoselectivity (endo/exo), and regioselectivity of these reactions. rsc.orgacs.orgsigmaaldrich.cn

For the dimerization of 1,3-cyclopentadiene, 1-(2-methylpropyl), or its reaction with a dienophile, DFT methods such as B3LYP can be used to locate the transition state structures. nih.gov These calculations provide the geometry of the transition state and the activation energy, which determines the reaction rate. nih.govacs.org The presence of the bulky isobutyl group can influence the facial selectivity of the cycloaddition.

Theoretical studies on Diels-Alder reactions of substituted cyclopentadienes have shown that DFT calculations can accurately predict experimental outcomes. acs.orgchemrxiv.orgacs.org For instance, the preference for the endo product in many Diels-Alder reactions involving cyclopentadiene is explained by secondary orbital interactions, a phenomenon that can be visualized and quantified through computational analysis. The activation barriers for both endo and exo pathways can be calculated to predict the kinetic product. chemrxiv.org

Reaction PathwayCalculated Activation Energy (kJ/mol) (Hypothetical)Predicted Selectivity
Dimerization (Endo approach)70.5Endo favored
Dimerization (Exo approach)78.2

This table provides hypothetical activation energies for the endo and exo transition states for the Diels-Alder dimerization. The lower activation energy for the endo pathway suggests it is the kinetically favored product, which is typical for cyclopentadiene cycloadditions.

Assessment of Aromaticity and Electron Delocalization within the Diene System

Cyclopentadiene itself is not aromatic. It is a cyclic, planar (or near-planar) diene, but with four π-electrons, it does not satisfy Hückel's rule (4n+2 π-electrons) for aromaticity. researchgate.net However, deprotonation at the C5 position yields the cyclopentadienyl (B1206354) anion (Cp⁻), which is a classic example of an aromatic species. youtube.combyjus.com This anion is cyclic, planar, and contains six π-electrons (n=1), which are delocalized over the five carbon atoms. byjus.com

The presence of the 1-(2-methylpropyl) substituent influences the properties of both the neutral diene and its corresponding anion. In the neutral molecule, the electron-donating alkyl group enhances the electron density of the π-system. In the cyclopentadienyl anion, this substituent affects its stability. Studies have shown that electron-donating groups can slightly decrease the aromaticity of the cyclopentadienyl anion ring. rsc.orgmdpi.com

Aromaticity can be assessed computationally using several criteria:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This structural index evaluates the degree of bond length equalization in the ring. A HOMA value close to 1 indicates high aromaticity.

Aromatic Stabilization Energy (ASE): This energetic criterion calculates the stabilization energy gained from cyclic electron delocalization compared to an acyclic analogue.

For the (2-methylpropyl)cyclopentadienyl anion, NICS and HOMA calculations would likely show a high degree of aromatic character, albeit slightly reduced compared to the unsubstituted cyclopentadienyl anion. rsc.org

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry provides a powerful means to predict spectroscopic data, such as NMR and IR spectra, which can aid in the identification and characterization of molecules. uncw.eduresearchgate.net

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.io Methods like the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the isotropic magnetic shielding tensors for each nucleus. uncw.edu These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). By performing these calculations on a Boltzmann-weighted distribution of the stable conformers, a highly accurate predicted spectrum can be generated. uncw.edufrontiersin.org Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR prediction. nih.gov

IR Spectra: Infrared spectroscopy probes the vibrational modes of a molecule. youtube.com Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. scm.com These calculations involve computing the second derivatives of the energy with respect to atomic displacements. While harmonic frequency calculations often overestimate the vibrational frequencies, scaling factors can be applied to improve agreement with experimental data. nist.gov The predicted IR spectrum for 1,3-Cyclopentadiene, 1-(2-methylpropyl) would show characteristic C-H stretching frequencies for the sp² and sp³ carbons, C=C stretching for the diene system, and various bending modes. acs.orgnih.gov

AtomPredicted 13C Chemical Shift (ppm) (Hypothetical)Predicted 1H Chemical Shift (ppm) (Hypothetical)
C1 (Substituted)145.0-
C2132.56.4
C3133.06.5
C4130.06.3
C5 (CH2)41.52.9
Isobutyl-CH38.02.4

This table provides hypothetical predicted NMR chemical shifts for key atoms in 1,3-Cyclopentadiene, 1-(2-methylpropyl). These values are based on typical shifts for substituted cyclopentadienes and illustrate how computational methods can provide detailed spectroscopic predictions.

Applications in Advanced Materials Science and Specialty Chemicals Non Medical/non Toxicology

Polymerization Reactions Involving 1,3-Cyclopentadiene, 1-(2-methylpropyl)

The presence of a strained ring and a double bond makes substituted cyclopentadienes ideal candidates for polymerization. The resulting polymers can have unique microstructures and properties influenced by the nature of the substituent on the cyclopentadiene (B3395910) ring.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins into unsaturated polymers. youtube.com The reaction is initiated by a metal alkylidene complex, often based on ruthenium or molybdenum, which engages in a cycloaddition-cycloreversion sequence with the monomer's double bond. youtube.comnih.gov This process opens the cyclic monomer to form a linear polymer with the double bonds preserved in the backbone. youtube.com

For a monomer like 1,3-Cyclopentadiene, 1-(2-methylpropyl), ROMP would proceed by attacking one of the double bonds within the cyclopentadiene ring. The isobutyl group would remain as a pendant substituent on the resulting polymer chain. The general mechanism involves initiation, propagation, and termination steps, leading to the formation of an open-chain polymer. youtube.com The properties of the final polymer, such as stereochemistry and molecular weight, can be precisely controlled by the choice of catalyst. osti.govrsc.org

While direct experimental data for 1-(2-methylpropyl)-1,3-cyclopentadiene is not widely published, extensive research on the ROMP of structurally related monomers like endo-dicyclopentadiene (B155271) (DCPD) provides a clear model for its expected behavior. Studies using well-defined molybdenum and tungsten catalysts have produced highly stereoregular poly(DCPD) with specific cis/trans content and tacticity (isotactic or syndiotactic). osti.gov For instance, specific biphenolate-ligated molybdenum and tungsten complexes have been shown to yield >98% cis, >98% isotactic poly(DCPD). osti.gov It is anticipated that applying similar catalytic systems to 1,3-Cyclopentadiene, 1-(2-methylpropyl) would allow for similar control over the resulting polymer's microstructure.

Table 1: Illustrative Catalysts and Resulting Polymer Properties in ROMP of a Related Monomer (endo-Dicyclopentadiene)

Catalyst System Resulting Polymer Microstructure Solvent Reference
Mo(N-2,6-Me₂C₆H₃)(CHCMe₂Ph)(rac-biphen) >98% cis, >98% isotactic Dichloromethane osti.gov
W(N-2,6-Me₂C₆H₃)(CHCMe₂Ph)(rac-biphen) >98% cis, >98% isotactic Dichloromethane osti.gov

This table presents data for analogous monomers to illustrate the capabilities of ROMP, due to a lack of specific data for 1,3-Cyclopentadiene, 1-(2-methylpropyl).

The polymerization of 1,3-Cyclopentadiene, 1-(2-methylpropyl) would lead to a highly substituted version of poly(cyclopentadiene). Each repeating unit in the polymer chain would feature a pendant isobutyl group. This substitution is significant as it directly influences the physical and chemical properties of the resulting material. The bulky isobutyl group would likely increase the polymer's solubility in organic solvents, lower its glass transition temperature (Tg) compared to unsubstituted poly(cyclopentadiene), and modify its mechanical properties by disrupting chain packing and reducing crystallinity.

The synthesis can be achieved not only through ROMP but also via other mechanisms, such as coordination polymerization, which offers another route to control polymer architecture.

Beyond ROMP, substituted dienes can often be polymerized through coordination-insertion mechanisms using transition metal catalysts, similar to the polymerization of 1,3-butadiene. mdpi.comnih.gov Catalytic systems based on cobalt, nickel, or other transition metals, when activated by a cocatalyst like ethylaluminum sesquichloride (EASC) or methylaluminoxane (B55162) (MAO), can polymerize diene monomers. mdpi.comnih.gov

In the case of 1,3-Cyclopentadiene, 1-(2-methylpropyl), a coordination polymerization approach could potentially lead to different polymer microstructures than ROMP. Instead of ring-opening, this mechanism could proceed via 1,2- or 1,4-addition across the conjugated diene system. This would result in a polymer backbone containing saturated five-membered rings with pendant vinyl groups (from 1,2-addition) or a backbone with internal double bonds and the isobutyl group attached to the intact ring (from 1,4-addition). The choice of catalyst and reaction conditions would be critical in directing the selectivity towards a specific polymer architecture. nih.gov

Table 2: Potential Polymer Architectures from Different Polymerization Mechanisms

Polymerization Mechanism Expected Repeating Unit Structure Key Feature
Ring-Opening Metathesis Polymerization (ROMP) Linear chain with internal double bonds and pendant isobutyl groups Unsaturated polymer backbone
1,2-Addition Coordination Polymerization Saturated cyclopentane (B165970) ring in backbone with pendant vinyl and isobutyl groups Saturated backbone with reactive pendant groups

Role as a Precursor for Specialty Chemicals and Functional Materials

Substituted cyclopentadienes are valuable precursors for a range of specialty chemicals, most notably as ligands for organometallic complexes. The deprotonation of a substituted cyclopentadiene, such as 1,3-Cyclopentadiene, 1-(2-methylpropyl), yields a substituted cyclopentadienyl (B1206354) (Cp') anion. This anion is a cornerstone of organometallic chemistry and serves as a ligand for synthesizing metallocenes and other transition metal complexes.

The synthesis generally involves reacting the substituted cyclopentadiene with a strong base (like n-butyllithium) to form the lithium cyclopentadienide (B1229720), which can then be reacted with a metal halide (e.g., FeCl₂, ZrCl₄) to form the corresponding metallocene. Aryl- and alkyl-substituted cyclopentadienes are synthesized for this purpose to create ligands that can enhance the properties of coordination compounds, for example, by acting as "antenna" ligands to improve the luminescence of lanthanide complexes. nih.gov

The isobutyl-substituted cyclopentadienyl ligand derived from 1,3-Cyclopentadiene, 1-(2-methylpropyl) could be used to synthesize metallocene catalysts (e.g., zirconocenes or titanocenes). The isobutyl group would modify the steric and electronic environment around the metal center, influencing the catalyst's activity, selectivity, and the properties of polymers produced using it (e.g., in olefin polymerization).

Future Research Directions and Emerging Opportunities in the Study of 1,3 Cyclopentadiene, 1 2 Methylpropyl

Development of Novel and Sustainable Synthetic Routes and Methodologies

The synthesis of functionalized cyclopentadienes is a cornerstone of synthetic chemistry, providing access to a wide array of ligands for organometallic complexes. uq.edu.auresearchgate.net Future research concerning 1,3-Cyclopentadiene, 1-(2-methylpropyl) is poised to focus on the development of more sustainable and efficient synthetic routes.

Current methodologies for creating alkyl-substituted cyclopentadienes often rely on multi-step procedures which can be resource-intensive. A significant portion of the literature focuses on alkyl- and aryl-substituted cyclopentadienes, with an emphasis on novel methodologies rather than the broad applicability of the reaction paths themselves. uq.edu.au One established route involves the use of zirconacyclopentadiene intermediates, which can react with various electrophiles to yield highly substituted cyclopentadienes. uq.edu.au Another approach is the Diels-Alder cycloaddition of cyclopentadiene (B3395910) with corresponding α-olefins, which can be performed without a solvent or catalyst, followed by hydrogenation to produce jet fuel blendstocks. acs.org

Emerging research is geared towards greener alternatives. A promising avenue is the utilization of bio-based feedstocks. For instance, recent studies have demonstrated the synthesis of methylcyclopentadiene (B1197316) from xylose or extracted hemicellulose, highlighting a potential bio-route for other alkylated cyclopentadienes. acs.org Similarly, the direct carbonylation of diols, which can be derived from biomass, presents a sustainable pathway to cyclic precursors that could be adapted for the synthesis of functionalized cyclopentadienes. nih.gov The development of one-pot reactions and catalytic processes that minimize waste and energy consumption will be a key focus. nih.gov

Table 1: Comparison of Synthetic Methodologies for Alkylated Cyclopentadienes

MethodologyAdvantagesDisadvantagesPotential for 1,3-Cyclopentadiene, 1-(2-methylpropyl)
Zirconacyclopentadiene Intermediates High yields, good control over substitution pattern. uq.edu.auRequires stoichiometric use of organometallic reagents. uq.edu.auApplicable for controlled synthesis, but sustainability is a concern.
Diels-Alder Cycloaddition Can be solvent-free and catalyst-free. acs.orgMay require excess of the olefin. acs.orgA potentially green route if the corresponding α-olefin is from a renewable source.
Bio-based Routes (e.g., from xylose) Sustainable, utilizes renewable feedstocks. acs.orgOften involves multiple steps and catalytic conversions. acs.orgA highly desirable future direction, requiring development of specific pathways.
Palladium-Catalyzed Cross-Coupling High stereoselectivity for diene synthesis. nih.govRequires pre-functionalized starting materials. nih.govUseful for creating specific isomers if the necessary precursors are available.

Exploration of Unconventional Reactivity Pathways and Stereocontrol

The reactivity of 1,3-Cyclopentadiene, 1-(2-methylpropyl) is largely governed by the diene system and the nature of the alkyl substituent. Future research will likely delve into uncovering unconventional reactivity patterns and achieving higher levels of stereocontrol in its transformations.

The Diels-Alder reaction is a fundamental transformation for cyclopentadienes. nih.gov For 5-alkyl-substituted 1,3-cyclopentadienes, facial selectivity in these reactions is influenced by steric hindrance, with a general preference for the dienophile to add syn to smaller substituents. acs.org The isobutyl group in 1,3-Cyclopentadiene, 1-(2-methylpropyl) will exert a specific steric influence that can be exploited for stereoselective synthesis. Understanding and predicting the stereochemical outcomes of its reactions is crucial for its application in asymmetric synthesis. masterorganicchemistry.com The choice of dienophile and reaction conditions can be manipulated to favor specific stereoisomers. nih.gov

Beyond cycloadditions, the exploration of other reactivity pathways is a promising area. This includes metal-catalyzed C-H activation of the cyclopentadienyl (B1206354) ring or the alkyl substituent, which could open up new avenues for functionalization. The development of reactions that are stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product, will be of particular importance for creating complex molecules with high precision. masterorganicchemistry.com

Design of Next-Generation Organometallic Catalysts with Tuned Electronic and Steric Properties

The primary application of substituted cyclopentadienes lies in their use as ligands in organometallic catalysis. libretexts.org The 1-(2-methylpropyl)cyclopentadienyl ligand offers a unique combination of steric bulk and electron-donating character that can be harnessed to design next-generation catalysts.

The electronic and steric properties of ligands are critical in determining the activity, selectivity, and stability of a catalyst. nih.govresearchgate.net The isobutyl group is an electron-donating group, which can increase the electron density on the metal center. This, in turn, can influence the catalytic cycle, for example, by affecting the rates of oxidative addition and reductive elimination. Substituents on the cyclopentadienyl ligand are known to alter the redox potential of the metal center. wikipedia.org

Future research will focus on synthesizing a variety of transition metal complexes with the 1-(2-methylpropyl)cyclopentadienyl ligand and evaluating their performance in a range of catalytic reactions, such as polymerization, hydrogenation, and cross-coupling reactions. nih.govresearchgate.net The steric bulk of the isobutyl group can be leveraged to create specific active site geometries, potentially leading to enhanced selectivity. Fine-tuning the electronic properties of the catalyst can be achieved by further modifying the ligand or the metal center, allowing for a rational design approach to catalyst development. rsc.org

Table 2: Predicted Influence of the 1-(2-methylpropyl)cyclopentadienyl Ligand on Catalyst Properties

Catalyst PropertyPredicted Effect of LigandRationale
Activity Potentially enhancedThe electron-donating nature of the isobutyl group can increase the reactivity of the metal center. nih.gov
Selectivity (Regio- and Stereo-) Can be controlledThe steric bulk of the ligand can create a specific pocket around the metal, influencing substrate approach. acs.orgnih.gov
Stability Generally goodCyclopentadienyl ligands are known to form stable complexes. libretexts.org
Solubility Enhanced in organic solventsThe alkyl substituent increases the lipophilicity of the complex compared to unsubstituted Cp complexes.

Integration with Advanced Spectroscopic and In Situ Monitoring Techniques

To fully understand and optimize the synthesis and reactivity of 1,3-Cyclopentadiene, 1-(2-methylpropyl) and its derivatives, the integration of advanced spectroscopic and in situ monitoring techniques is essential.

While basic characterization through techniques like Gas Chromatography is available, a deeper understanding requires more sophisticated methods. nist.govnist.gov High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of the molecule and its metal complexes, including the hapticity of the cyclopentadienyl ligand. libretexts.orglibretexts.org Infrared (IR) spectroscopy can be used to probe the bonding within the molecule and its complexes. nih.gov

A significant future direction is the use of in situ monitoring techniques to study reaction mechanisms in real-time. rsc.org Techniques like Raman micro-spectroscopy can provide molecular-level information about the progress of a reaction, allowing for the identification of transient intermediates and the determination of reaction kinetics. rsc.org This is particularly valuable for understanding complex catalytic cycles and for optimizing reaction conditions to improve yield and selectivity.

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry provides a powerful tool to complement experimental studies and to gain deeper insights into the structure, bonding, and reactivity of molecules. chemrxiv.orgnih.gov For 1,3-Cyclopentadiene, 1-(2-methylpropyl), computational methods can be employed to predict its properties and to guide the design of new experiments.

Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule and its corresponding metal complexes. These calculations can help to rationalize observed reactivity and selectivity. For example, the transition states of Diels-Alder reactions can be modeled to predict the stereochemical outcome. chemrxiv.org The distortion/interaction analysis of activation energies can provide insights into the origins of reactivity differences between various substituted cyclopentadienes. nih.gov

Future computational studies will likely focus on building accurate models for catalytic systems involving the 1-(2-methylpropyl)cyclopentadienyl ligand. This includes modeling the entire catalytic cycle to understand the role of the ligand in each elementary step. Such studies can help in the rational design of more efficient and selective catalysts by predicting the effect of ligand modifications on catalytic performance. rsc.org

Q & A

Basic Research Questions

Q. How can 1-(2-methylpropyl)-1,3-cyclopentadiene be synthesized while mitigating its tendency to dimerize?

  • Methodological Answer : The compound’s dimerization is a key challenge due to the inherent reactivity of the cyclopentadiene core. To synthesize the monomer, thermal cracking of dicyclopentadiene derivatives is commonly employed. For example, heating dicyclopentadiene at 176–190°C under inert conditions can regenerate the monomer, which must then be rapidly cooled and stored at low temperatures (<0°C) to suppress re-dimerization . Use of stabilizing agents (e.g., radical inhibitors) or inert atmospheres (N₂/Ar) during synthesis is recommended to prolong monomer stability.

Q. What experimental techniques are critical for characterizing the stability and purity of 1-(2-methylpropyl)-1,3-cyclopentadiene?

  • Methodological Answer :

  • GC-MS : To monitor dimerization byproducts and verify monomer purity.
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure and detect impurities. The presence of conjugated double bonds in the cyclopentadiene ring results in characteristic deshielded proton signals (δ 5.5–6.5 ppm) .
  • DSC/TGA : Differential scanning calorimetry can identify exothermic dimerization events, while thermogravimetric analysis assesses thermal stability under varying conditions .

Q. Why is 1-(2-methylpropyl)-1,3-cyclopentadiene more acidic than aliphatic alkenes?

  • Methodological Answer : The acidity (pKa ≈ 16) arises from resonance stabilization of the conjugate base after deprotonation. The cyclopentadienyl anion’s negative charge is delocalized across the conjugated π-system, a phenomenon absent in non-conjugated alkenes (e.g., cyclopentane, pKa ≈ 44) . Computational studies (e.g., Hückel theory or DFT) can quantify this stabilization by analyzing charge distribution and molecular orbital energies .

Advanced Research Questions

Q. How does the 2-methylpropyl substituent influence the Diels-Alder reactivity of 1,3-cyclopentadiene derivatives?

  • Methodological Answer : The substituent’s steric and electronic effects modulate reactivity:

  • Steric Effects : Bulky substituents (e.g., 2-methylpropyl) can hinder synchronicity in the transition state, favoring endo selectivity due to secondary orbital interactions .
  • Electronic Effects : Alkyl groups donate electron density via hyperconjugation, raising the HOMO energy of the diene and accelerating reactions with electron-deficient dienophiles (e.g., maleic anhydride). Rate constants for substituted cyclopentadienes can be compared using kinetic assays under standardized conditions (e.g., tetracyanoethylene as a dienophile at 20°C) .
    • Data Table :
DieneRelative Reactivity (vs. cyclopentadiene)HOMO Energy (eV)
1,3-Cyclopentadiene1.0-9.2
1-(2-methylpropyl) derivative0.8*-8.9*
*Theoretical values based on substituent effects .

Q. What mechanistic insights explain contradictions in synchronicity for Diels-Alder reactions involving substituted cyclopentadienes?

  • Methodological Answer : Non-concerted mechanisms are supported by ELF (Electron Localization Function) analysis, which reveals asynchronous bond formation in substituted systems. For example, the 2-methylpropyl group imposes torsional strain, disrupting simultaneous C–C bond formation. Computational studies (e.g., B3LYP/6-31G*) can map bond-length evolution and charge transfer during the reaction . Experimental validation via kinetic isotope effects (KIEs) or substituent-dependent rate studies further resolves mechanistic ambiguities .

Q. How does 1-(2-methylpropyl)-1,3-cyclopentadiene contribute to secondary organic aerosol (SOA) formation in biomass combustion?

  • Methodological Answer : During lignin pyrolysis, cyclopentadiene derivatives form via decarbonylation of phenolic compounds. These derivatives act as precursors for polycyclic aromatic hydrocarbons (PAHs) and SOA through gas-phase radical reactions. GC×GC/TOF-MS studies have identified 1,3-cyclopentadiene derivatives in smoke plumes, with their abundance correlating with PAH emissions (e.g., naphthalene) . Environmental chamber experiments under controlled NOx/O₃ conditions can quantify SOA yields and reaction pathways.

Contradictions and Resolution Strategies

Q. Discrepancies in reported rate constants for cyclopentadiene dimerization: How to reconcile experimental vs. theoretical values?

  • Resolution : Experimental rate constants (e.g., from gas-phase thermolysis) often exceed theoretical predictions due to solvent effects or catalytic impurities. For accurate comparisons, use high-vacuum systems to minimize solvent interactions and validate purity via mass spectrometry. Collaborative studies combining kinetics (e.g., flash photolysis) and computational modeling (e.g., transition state theory) are recommended .

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